molecular formula C11H12N2O3 B8465912 2-Isobutoxy-6-nitrobenzonitrile

2-Isobutoxy-6-nitrobenzonitrile

Cat. No.: B8465912
M. Wt: 220.22 g/mol
InChI Key: UBNWANRBCMBORT-UHFFFAOYSA-N
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Description

2-Isobutoxy-6-nitrobenzonitrile (CAS 1093204-61-5) is a synthetic organic compound with the molecular formula C 11 H 12 N 2 O 3 and a molecular weight of 220.22 g/mol . This benzonitrile derivative features both nitro and isobutoxy functional groups, a combination that offers versatile reactivity for chemical synthesis and materials science research. The compound is of significant interest in medicinal chemistry and drug discovery, as the aryl nitrile moiety is a privileged structure found in numerous pharmaceuticals, where it can enhance binding affinity, metabolic stability, and water solubility . In research settings, this compound serves as a valuable building block for the construction of more complex molecules. The nitro group can be readily reduced to an amine, facilitating its use in the synthesis of diamino-substituted derivatives or heterocyclic systems . Compounds with similar structural motifs, particularly those containing nitro and alkoxy substituents, are frequently explored in the development of new therapeutic agents with potential antioxidative and antiproliferative activities . Researchers are investigating this chemical space for novel bioactive molecules, making this compound a relevant intermediate in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2-methylpropoxy)-6-nitrobenzonitrile

InChI

InChI=1S/C11H12N2O3/c1-8(2)7-16-11-5-3-4-10(13(14)15)9(11)6-12/h3-5,8H,7H2,1-2H3

InChI Key

UBNWANRBCMBORT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1C#N)[N+](=O)[O-]

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isobutoxy-6-nitrobenzonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of nitrobenzonitrile derivatives typically involves nucleophilic substitution or nitration reactions. For example, halogenated precursors (e.g., bromo-nitrobenzonitrile analogs) can undergo alkoxylation using isobutoxide under controlled conditions. Key parameters to optimize include:

  • Temperature : Elevated temperatures (80–120°C) to enhance reaction kinetics while avoiding decomposition.
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility of inorganic bases (e.g., K₂CO₃) in aprotic solvents like DMF or DMSO .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
    • Validation : Compare yields and purity via HPLC or GC-MS. Reference analogous protocols for 2-bromo-4-cyclobutoxy-6-fluorobenzonitrile synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isobutoxy group at position 2, nitro at position 6). The nitrile group (C≡N) typically appears at ~110–120 ppm in ¹³C NMR.
  • IR : Strong absorbance near 2230 cm⁻¹ (C≡N stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns. Cross-validate with computational tools like PubChem’s InChI/SMILES data for structural consistency .

Q. What are the critical safety and stability considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group.
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of nitro compounds.
  • Decomposition : Monitor for color changes (yellow to brown) indicating nitro group degradation. Stability studies via accelerated thermal analysis (e.g., TGA/DSC) can identify safe operating temperatures .

Advanced Research Questions

Q. How does the electronic nature of the isobutoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating isobutoxy group (via oxygen’s lone pairs) may deactivate the aromatic ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (SNAr) at the nitro-bearing position. To test reactivity:

  • Perform Suzuki-Miyaura couplings using Pd catalysts with boronic acids. Compare yields with non-alkoxylated analogs (e.g., 2-bromo-6-nitrobenzonitrile) to assess electronic effects .
  • Computational analysis (DFT) of frontier molecular orbitals (HOMO/LUMO) can predict regioselectivity.

Q. What computational strategies are effective in modeling the electronic properties and potential bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine bond lengths, charge distribution, and dipole moments. Compare with crystallographic data from similar nitriles (e.g., 2-methyl-4-phenoxybenzonitrile derivatives) .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes), leveraging nitro group’s electron-withdrawing effects for binding affinity predictions.

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Experimental Repetition : Re-run NMR under standardized conditions (e.g., deuterated DMSO, 25°C) to rule out solvent/temperature artifacts.
  • Cross-Validation : Compare with literature data for structurally similar compounds (e.g., 2-alkoxy-6-nitrobenzonitriles). For discrepancies, use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
  • Collaborative Analysis : Engage in peer discussions or databases (e.g., PubChem) to reconcile outliers, adopting a iterative refinement approach common in qualitative research .

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